PSI-6130

概述

描述

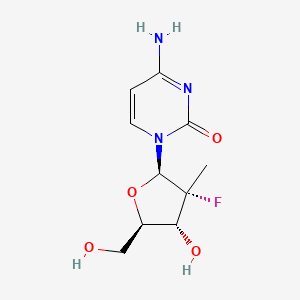

PSI-6130 是一种核苷类似物,因其强大的抗病毒特性而备受关注,特别是针对丙型肝炎病毒。该化合物属于一类称为核苷聚合酶抑制剂的抗病毒药物。它是由化学家 Jeremy L. Clark 开发的,目前正在由罗氏制药公司作为 3',5'-二异丁酰酯前药 R7128 开发 .

科学研究应用

PSI-6130 因其抗病毒特性而被广泛研究。 它在丙型肝炎病毒亚基因组复制子测定中显示出有效的活性,EC90 为 4.6 ± 2.0 μM 。该化合物也已与其他抗丙型肝炎病毒化合物联用进行测试,显示出协同的反应。 除了其抗病毒应用外,this compound 正在探索其在医学和工业其他领域的潜在用途,包括作为研究核苷类似物及其作用机制的模型化合物 .

作用机制

PSI-6130 的作用机制涉及其转化为活性三磷酸形式,从而抑制丙型肝炎病毒 RNA 依赖性 RNA 聚合酶 (NS5B)。这种抑制阻止了病毒 RNA 的复制,有效地阻止了病毒的增殖。 该化合物作为非强制性链终止剂,这意味着它整合到病毒 RNA 中并终止其合成 .

生化分析

Biochemical Properties

PSI-6130 inhibits the hepatitis C virus RNA dependent RNA polymerase called NS5B . This interaction with the NS5B enzyme is crucial for the antiviral activity of this compound .

Cellular Effects

This compound has shown potent antiviral efficacy in patients infected with hepatitis C virus (HCV) genotypes 1, 2, or 3 . It has been shown to be a potent and non-toxic inhibitor of HCV replication .

Molecular Mechanism

The mechanism of action of this compound involves the metabolic pathway to its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate . Both this compound triphosphate and PSI-6206 triphosphate were shown to be potent alternative substrate inhibitors of the HCV NS5B polymerase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown potent, dose-dependent antiviral activity . Marginal viral load rebound was observed in some HCV genotype 1-infected patients, whereas partial response was observed in others .

Dosage Effects in Animal Models

In animal models, this compound showed no cytotoxicity at the highest concentration tested, and a 6-day toxicity study performed in mice resulted in a no-effect dose of ≥100 mg/kg .

Metabolic Pathways

The metabolic pathway of this compound involves the formation of its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate .

准备方法

PSI-6130 的合成涉及几个关键步骤。一种高效的途径,包括 this compound 在内的生物学相关戊糖衍生物,采用手性胺与铜 (II) 催化相结合的立体选择性 α-氧化反应。 接着是 Mukaiyama 醛醇缩合反应,它允许掺入各种模块化的双碳片段 。this compound 的工业生产方法旨在可扩展且高效,确保该化合物能够以大量生产以供临床使用。

化学反应分析

PSI-6130 经历了几种类型的化学反应,包括氧化和磷酸化。该化合物被磷酸化为其活性三磷酸形式,它是丙型肝炎病毒 RNA 依赖性 RNA 聚合酶的强效抑制剂。 这些反应中常用的试剂包括核苷二磷酸激酶和其他细胞酶 。 这些反应形成的主要产物是 this compound 的单磷酸、二磷酸和三磷酸衍生物 .

相似化合物的比较

PSI-6130 通常与其他核苷类似物(如索非布韦 (PSI-7977))进行比较,索非布韦也是丙型肝炎病毒 RNA 依赖性 RNA 聚合酶的强效抑制剂。 虽然两种化合物具有相似的作用机制,但 this compound 在不同的丙型肝炎病毒基因型中显示出持续的效力 。 其他类似化合物包括 PSI-6206 和 PSI-7851,它们因其抗病毒特性和潜在的临床应用而被研究 .

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPIRLYMDJMKGW-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231287 | |

| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817204-33-4 | |

| Record name | 2′-Deoxy-2′-fluoro-2′-C-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817204-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxy-2'-fluoro-2'-c-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSI-6130 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

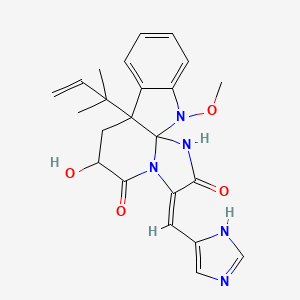

Feasible Synthetic Routes

Q1: What is the mechanism of action of PSI-6130 against the Hepatitis C virus (HCV)?

A1: this compound is a cytidine nucleoside analog that acts as a potent and selective inhibitor of HCV replication. [, ] It requires intracellular phosphorylation to its active form, this compound-triphosphate (this compound-TP). [, , ] this compound-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. [, , ] It competes with natural cytidine triphosphate for incorporation into the growing RNA strand, ultimately leading to chain termination. [, ]

Q2: Is there a secondary metabolic pathway involved in this compound's mechanism of action?

A2: Yes, research has shown that this compound is also metabolized into β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). [, ] This occurs through the deamination of this compound-monophosphate, followed by phosphorylation by cellular kinases. [] RO2433-TP also demonstrates inhibitory activity against HCV RdRp, although this compound-TP is more potent. []

Q3: What is the primary route of phosphorylation for this compound to reach its active triphosphate form?

A3: this compound is initially phosphorylated by human deoxycytidine kinase (dCK) to form this compound-monophosphate. [] It is then sequentially phosphorylated to the di- and triphosphate forms by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. [] Notably, this compound is not a substrate for uridine-cytidine kinase 1 (UCK-1). []

Q4: Has resistance to this compound been observed in clinical settings?

A5: Clinical trials have shown a high barrier to resistance for this compound. [, , , , ] Although the S282T mutation can confer low-level resistance, it is rarely observed clinically, likely due to its impact on viral replication capacity and the requirement for a high proportion of the viral population to carry this mutation for phenotypic resistance. [, , , ]

Q5: How does the resistance profile of this compound compare to other classes of HCV inhibitors?

A6: Studies suggest that nucleoside inhibitors, including this compound, present a higher barrier to resistance selection compared to non-nucleoside polymerase or protease inhibitors. [] The combination of this compound with other classes of HCV inhibitors could be beneficial clinically by delaying the emergence of resistance. []

Q6: What is the bioavailability of this compound, and what strategies have been employed to improve it?

A7: Pharmacokinetic studies in rhesus monkeys showed that this compound exhibits slow and incomplete absorption with an oral bioavailability of 24%. [] This led to the development of prodrugs, such as R-7128 (mericitabine) and PSI-7851, to enhance absorption and drug exposure. [, , ]

Q7: What are the primary metabolites of this compound observed in vivo?

A8: In rhesus monkeys, approximately 33% of the administered this compound dose is recovered unchanged in urine after intravenous administration, with an additional 19% recovered as its deaminated metabolite, 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). [] Oral administration results in lower urinary recovery of both compounds. []

Q8: Are there any known interactions of this compound with drug-metabolizing enzymes or transporters?

A9: While specific information regarding this compound's interactions with drug-metabolizing enzymes or transporters is limited within the provided research, the development of prodrugs like PSI-7851, which targets the liver, suggests a role for specific metabolic pathways and/or transporters in its distribution and elimination. [] Further research is needed to fully elucidate these interactions.

Q9: What are the next steps in the research and development of this compound and related compounds?

A10: Future research should focus on: - Optimizing prodrug strategies to further enhance the bioavailability and pharmacokinetic profile of this compound. [, ] - Evaluating the long-term safety and efficacy of this compound and its prodrugs in clinical trials. [] - Investigating the potential for combination therapies with other HCV inhibitors to improve treatment outcomes and minimize resistance development. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)